molecular formula C10H7BrO2 B13042293 Methyl 3-(bromoethynyl)benzoate

Methyl 3-(bromoethynyl)benzoate

Cat. No.: B13042293
M. Wt: 239.06 g/mol
InChI Key: SFMAWFACTSHDCI-UHFFFAOYSA-N
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Description

Methyl 3-(bromoethynyl)benzoate is an organic compound with the molecular formula C10H7BrO2 It is a derivative of benzoic acid, where a bromoethynyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromoethynyl)benzoate typically involves the bromination of methyl 3-ethynylbenzoate. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the ethynyl group. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(bromoethynyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The bromoethynyl group can be reduced to an ethynyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction: The major product is methyl 3-ethynylbenzoate.

    Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.

Scientific Research Applications

Methyl 3-(bromoethynyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(bromoethynyl)benzoate involves its interaction with various molecular targets. The bromoethynyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile. The compound can also form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

    Methyl 3-(bromomethyl)benzoate: Similar in structure but with a bromomethyl group instead of a bromoethynyl group.

    Methyl 3-ethynylbenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Methyl 3-bromobenzoate: Contains a bromine atom directly attached to the benzene ring, differing in reactivity and applications.

Uniqueness: Methyl 3-(bromoethynyl)benzoate is unique due to the presence of the bromoethynyl group, which imparts distinct reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

methyl 3-(2-bromoethynyl)benzoate

InChI

InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,1H3

InChI Key

SFMAWFACTSHDCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C#CBr

Origin of Product

United States

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